3-(2-Fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Overview
Description
3-(2-Fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H18FNO2 and its molecular weight is 191.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Scheunemann et al. (2011) investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with aliphatic and aromatic amines, leading to the synthesis of 3-amino-piperidin-4-ols. This methodology offers a short-step synthesis route for compounds like 4-fluorobenzyltrozamicol, showcasing a direct application of related structural motifs in chemical synthesis (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Grosse Maestrup et al. (2011) focused on developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system. Their work exemplifies the application of (2-fluoroethyl) substituted spirocyclic piperidines in the synthesis of potential diagnostic tools, demonstrating the compound's relevance in the development of neuroimaging agents (Grosse Maestrup, Wiese, Schepmann, Brust, & Wünsch, 2011).
Biological Applications and Pharmacology
Kharkar et al. (2009) developed a series of molecules based on a piperidin-3-ol template for their affinity towards dopamine, serotonin, and norepinephrine transporters. Their research underscores the therapeutic potential of these compounds for neurological disorders, highlighting the importance of stereochemistry in determining biological activity (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
In another study, Spjut, Qian, and Elofsson (2010) explored the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in the synthesis of glycosyl donors. This research provides insights into the utility of fluorinated protecting groups in carbohydrate chemistry, which could be relevant for the design of novel compounds with improved pharmacological profiles (Spjut, Qian, & Elofsson, 2010).
Properties
IUPAC Name |
3-(2-fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c10-3-1-8-7-11(5-6-12)4-2-9(8)13/h8-9,12-13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWGZIRXOLADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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